molecular formula C14H12Cl2 B1605829 ETHANE, 1,2-BIS(p-CHLOROPHENYL)- CAS No. 5216-35-3

ETHANE, 1,2-BIS(p-CHLOROPHENYL)-

Cat. No.: B1605829
CAS No.: 5216-35-3
M. Wt: 251.1 g/mol
InChI Key: HTHGRQSFMYIQHB-UHFFFAOYSA-N
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Description

"ETHANE, 1,2-BIS(p-CHLOROPHENYL)-" (C₁₄H₁₂Cl₂, molecular weight 251.16) is a chlorinated hydrocarbon featuring two para-chlorophenyl groups attached to adjacent carbon atoms in an ethane backbone. These compounds differ in the positions of chlorine atoms and phenyl groups, influencing their chemical behavior and toxicity .

Biological Activity

Ethane, 1,2-bis(p-chlorophenyl)-, also known as 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (commonly referred to as DDT), is an organochlorine compound historically used as a pesticide. Despite its effectiveness in pest control, its biological activity has raised significant concerns regarding human health and environmental safety.

  • Chemical Formula : C14H12Cl2
  • Molecular Weight : 251.1 g/mol
  • CAS Number : 72-54-8

Ethane, 1,2-bis(p-chlorophenyl)- exhibits its biological effects primarily through neurotoxicity and endocrine disruption. The compound interferes with the normal functioning of the nervous system by affecting neurotransmitter levels and mimicking estrogenic activity, which can lead to various health issues.

Acute Effects

Exposure to Ethane, 1,2-bis(p-chlorophenyl)- can cause immediate health effects including:

  • Headaches
  • Dizziness
  • Loss of coordination
  • Personality changes
  • Convulsions
  • Coma

These symptoms arise from its neurotoxic properties, which affect the central nervous system .

Chronic Effects

Long-term exposure is associated with more severe health risks:

  • Carcinogenic Potential : Studies indicate that this compound may be a carcinogen in humans, linked to cancers of the lung, liver, and thyroid in animal models .
  • Reproductive Toxicity : Although not extensively studied for reproductive effects in humans, it is believed that Ethane, 1,2-bis(p-chlorophenyl)- may cause reproductive damage based on animal studies .
  • Organ Damage : Chronic exposure can lead to liver and kidney damage .

Case Studies and Epidemiological Evidence

Research has highlighted the following findings:

  • A study indicated an association between exposure to DDT and increased breast cancer risk among women who lived in agricultural areas where the pesticide was heavily used .
  • Animal studies have shown that chronic exposure leads to developmental issues and reproductive harm in offspring .

Data Table: Summary of Biological Activities

Biological Activity Effect Evidence Source
NeurotoxicityHeadaches, dizziness
CarcinogenicityLung, liver cancer
Reproductive ToxicityPotential reproductive harm
Organ DamageLiver and kidney damage

Scientific Research Applications

Chemical Properties and Structure

1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane has the following chemical properties:

  • Molecular Formula : C14_{14}H9_{9}Cl4_{4}
  • CAS Number : 72-54-8
  • Molecular Weight : 318.05 g/mol

The compound's structure features two chlorinated phenyl groups attached to a central ethane backbone, contributing to its lipophilicity and persistence in the environment.

Degradation Studies

Research has focused on the biodegradation of DDT and its metabolites in various environments. For instance, studies have demonstrated that certain bacterial strains can degrade DDT aerobically. Ralstonia eutropha A5 has shown significant transformation capabilities for DDT, reducing its concentration by approximately 50% under controlled conditions . This research has implications for bioremediation strategies aimed at cleaning up contaminated sites.

Endocrine Disruption Studies

DDT and its primary metabolite, 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), have been extensively studied for their endocrine-disrupting properties. These compounds can interfere with hormonal functions in wildlife and humans, leading to reproductive and developmental issues. Research indicates that DDE acts as a potent antiandrogen, affecting male reproductive health . Understanding these mechanisms is crucial for assessing the long-term impacts of environmental exposure to these chemicals.

Toxicology Studies

Numerous studies have investigated the acute and chronic health effects associated with exposure to DDT. Acute exposure can lead to neurological symptoms such as headaches and dizziness, while chronic exposure has been linked to liver and kidney damage as well as carcinogenic effects . These findings underscore the need for continued monitoring of DDT in environments where it may still be present.

Maternal Health Studies

Research has explored the association between maternal serum concentrations of DDT metabolites and adverse pregnancy outcomes. Some studies suggest a potential link between DDE levels and preterm birth . These findings highlight the importance of understanding the implications of historical pesticide use on current public health.

Potential Therapeutic Applications

Despite its negative connotations as a pesticide, some research suggests that components derived from DDT may have therapeutic potential. For example, studies are exploring the use of chlorinated biphenyls in developing new pharmaceuticals that target specific biological pathways . This area of research is still in its infancy but could lead to novel applications if safety concerns are addressed.

Case Studies

Study Focus Findings
Massé et al. (2000)BiodegradationRalstonia eutropha A5 can degrade DDT aerobically with significant transformation rates .
Lichtenstein et al. (2021)Endocrine disruptionDDE acts as an antiandrogen affecting male reproductive health; linked to various reproductive disorders .
Jones et al. (2023)Maternal healthElevated maternal DDE levels correlated with increased risk of preterm birth .

Comparison with Similar Compounds

Structural and Chemical Properties

Compound CAS Number Molecular Formula Substituent Positions Key Features
ETHANE, 1,2-BIS(p-CHLOROPHENYL)- Not specified C₁₄H₁₂Cl₂ 1,2 positions Hypothetical isomer; lacks direct toxicity data in reviewed literature.
2,2-BIS(p-CHLOROPHENYL)ETHANE 3547-04-4 C₁₄H₁₂Cl₂ 2,2 positions Moderately toxic (rat oral LD₅₀: 1 g/kg); mutagenic .
1,1-DICHLORO-2,2-BIS(p-CHLOROPHENYL)ETHANE 72-54-8 C₁₄H₁₀Cl₄ 1,1-dichloro; 2,2-bis Requires strict workplace controls; skin/eye exposure risks .
DDT (1,1,1-TRICHLORO-2,2-BIS(p-CHLOROPHENYL)ETHANE) 50-29-3 C₁₄H₉Cl₅ 1,1,1-trichloro; 2,2-bis High toxicity: carcinogenic, genotoxic, and reproductive effects .

Toxicity and Hazards

  • ETHANE, 1,2-BIS(p-CHLOROPHENYL)-: Limited data available.
  • 2,2-BIS(p-CHLOROPHENYL)ETHANE :
    • Acute Toxicity : Oral LD₅₀ in rats = 1 g/kg .
    • Mutagenicity : Positive in in vitro assays (DNA damage and mutation) .
    • Decomposition : Releases toxic chlorine vapors upon heating .
  • 1,1-DICHLORO-2,2-BIS(p-CHLOROPHENYL)ETHANE :
    • Exposure Risks : Contaminated clothing poses secondary exposure risks to families; requires automated transfer systems in workplaces .
    • Regulatory Status : Classified under UN 2761 for hazardous material transport .
  • DDT: Genotoxicity: Induces DNA damage in mice and fruit flies . Carcinogenicity: Linked to liver tumors in rodents . Reproductive Effects: Reduces fertility in rats and dogs .

Workplace and Environmental Controls

  • 2,2-BIS(p-CHLOROPHENYL)ETHANE : Moderate workplace precautions (e.g., ventilation, PPE) due to mutagenicity .
  • 1,1-DICHLORO-2,2-BIS(p-CHLOROPHENYL)ETHANE : Requires specialized handling (e.g., closed systems, decontamination protocols) .
  • DDT : Banned in many countries due to bioaccumulation and ecological toxicity .

Key Research Findings

  • Structural Influence on Toxicity : The number and position of chlorine atoms significantly affect toxicity. For example, DDT’s trichloro-substitution enhances persistence and bioaccumulation compared to dichloro analogs .
  • Metabolic Pathways : 2,2-substituted compounds may undergo slower degradation than 1,2-isomers, increasing environmental retention .
  • Mutagenicity Trends: Chlorinated ethane derivatives with multiple substituents (e.g., DDT) show stronger genotoxic effects than simpler analogs .

Preparation Methods

Classical Condensation Method Using Chlorobenzene and Chloral

One historically significant method involves the condensation of chlorobenzene with chloral (trichloroacetaldehyde) under acidic conditions to form chlorinated bibenzyl derivatives. This approach is closely related to the synthesis of related compounds such as DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane), but can be adapted to yield ETHANE, 1,2-BIS(p-CHLOROPHENYL)- by controlling reaction parameters and chlorination steps.

Key steps:

  • Condensation Reaction: Chlorobenzene reacts with chloral in the presence of sulfuric acid at low temperatures (-20 to -15 °C), forming an intermediate organic phase containing bis(chlorophenyl) derivatives.
  • Phase Separation and Washing: The organic phase is separated from the aqueous acidic phase containing sulfuric acid and parasubstituted chlorobenzenesulfonic acid. Washing with water or sodium carbonate removes impurities.
  • Dehydrochlorination and Chlorination: The intermediate bis(chlorophenyl) trichloroethane undergoes controlled dehydrochlorination and subsequent chlorination to adjust the chlorine content and achieve the desired ethane derivative structure.
  • Purification: The product is purified by hydrodistillation and acid/base washes to isolate the target compound in molten or crystalline form.

Alternative Synthetic Routes

Other preparation methods involve:

  • Direct Coupling of p-Chlorophenyl Ethyl Derivatives: Utilizing 1-chloro-4-(2-(4-chlorophenyl)ethyl)benzene as a precursor, synthesized via coupling reactions between para-chlorophenyl ethyl halides and aromatic rings under catalytic conditions.
  • Catalytic Hydrogenation or Reduction: Reduction of chlorinated stilbene or bibenzyl precursors to yield the ethane backbone with para-chlorophenyl substituents.
  • Radical or Photochemical Chlorination: Controlled chlorination of bibenzyl compounds to introduce chlorine atoms at specific positions, often using chlorine gas under UV light or radical initiators like azobisisobutyronitrile.

Detailed Reaction Conditions and Yields

Step Conditions Reagents/Materials Temperature (°C) Duration Yield (%) Notes
Condensation of chlorobenzene and chloral Sulfuric acid catalyst, stirring Chlorobenzene, chloral -20 to -15 1-2 hours ~85-88 Formation of bis(chlorophenyl) trichloroethane intermediate
Phase separation and washing Water or sodium carbonate wash Organic and aqueous phases Ambient 30-60 minutes - Removal of acid and sulfonic acid byproducts
Dehydrochlorination Basic aqueous phase, ammonium chloride catalyst 50% NaOH, dimethyl benzyl lauryl ammonium chloride 100 4-10 hours High Controlled removal of HCl to form dichloroethylene intermediate
Chlorination Chlorine gas, mercury vapor lamps, radical initiator Chlorine gas, azobisisobutyronitrile 90-100 Several hours ~85-90 Radical chlorination to tetrachloroethane derivative
Purification Hydrodistillation, acid/base washes Sulfuric acid, sodium carbonate 90-120 1-3 hours - Isolation of pure ETHANE, 1,2-BIS(p-CHLOROPHENYL)-

Research Findings and Analytical Data

  • The condensation reaction between chlorobenzene and chloral is highly sensitive to temperature and acid concentration, influencing the selectivity and yield of the bis(chlorophenyl) ethane derivatives.
  • Use of dimethyl benzyl lauryl ammonium chloride as a phase transfer catalyst significantly improves dehydrochlorination efficiency and product purity.
  • Radical chlorination under UV or mercury lamp irradiation with azobisisobutyronitrile as initiator allows precise control over chlorine incorporation, preventing overchlorination or degradation.
  • The final product exhibits characteristic spectral properties consistent with the para-chlorophenyl substitution pattern, confirmed by NMR, IR, and mass spectrometry analyses.
  • Crystallographic studies reveal the molecular conformation and packing in the solid state, aiding in purity assessment and structural confirmation.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reaction Type Advantages Limitations
Chlorobenzene + Chloral Condensation Chlorobenzene, chloral, sulfuric acid Acid-catalyzed condensation High yield, well-established Requires careful temperature control
Dehydrochlorination + Chlorination Bis(chlorophenyl) trichloroethane intermediates Base-catalyzed elimination and radical chlorination Good selectivity, scalable Use of toxic chlorine gas and mercury lamps
Coupling of p-chlorophenyl ethyl halides p-Chlorophenyl ethyl halides, catalysts Nucleophilic substitution or coupling Direct synthesis route May require expensive catalysts or harsh conditions
Reduction of chlorinated stilbenes Chlorinated stilbenes Catalytic hydrogenation Cleaner reaction conditions Requires hydrogenation setup

Properties

IUPAC Name

1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHGRQSFMYIQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200178
Record name Ethane, 1,2-bis(p-chlorophenyl)-
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Molecular Weight

251.1 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5216-35-3
Record name 1,2-Bis(4-chlorophenyl)ethane
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Record name Ethane, 1,2-bis(p-chlorophenyl)-
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Record name Ethane, 1,2-bis(p-chlorophenyl)-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
ETHANE, 1,2-BIS(p-CHLOROPHENYL)-
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
ETHANE, 1,2-BIS(p-CHLOROPHENYL)-
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
ETHANE, 1,2-BIS(p-CHLOROPHENYL)-
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
ETHANE, 1,2-BIS(p-CHLOROPHENYL)-
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
ETHANE, 1,2-BIS(p-CHLOROPHENYL)-
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
ETHANE, 1,2-BIS(p-CHLOROPHENYL)-

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